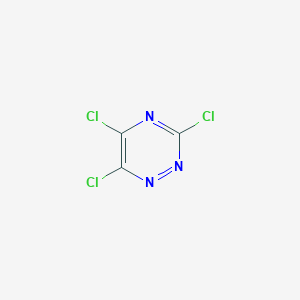

3,5,6-Trichloro-1,2,4-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trichloro-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3N3/c4-1-2(5)8-9-3(6)7-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKUFWFVZIIVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482953 | |

| Record name | 3,5,6-Trichloro-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-41-6 | |

| Record name | 3,5,6-Trichloro-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6-trichloro-1,2,4-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 3,5,6-Trichloro-1,2,4-triazine: Molecular Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5,6-trichloro-1,2,4-triazine, a key heterocyclic compound. The document details its molecular structure, IUPAC nomenclature, physicochemical properties, and its significant role as a versatile intermediate in the synthesis of novel bioactive molecules.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] Its molecular structure consists of a 1,2,4-triazine ring substituted with three chlorine atoms at positions 3, 5, and 6.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃Cl₃N₃ | [3][4] |

| Molecular Weight | 184.41 g/mol | [1][4] |

| CAS Number | 873-41-6 | [1][4] |

| Melting Point | 57-60 °C | [3] |

| Boiling Point | 337.3 ± 45.0 °C (Predicted) | [5] |

| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [5] |

| InChIKey | YHKUFWFVZIIVDL-UHFFFAOYSA-N | [1] |

| SMILES | C1(=C(N=NC(=N1)Cl)Cl)Cl | [1] |

Experimental Protocols

A common synthetic route to this compound involves the reaction of 5-bromo-6-azauracil with phosphorus pentachloride and N,N-diethylaniline in phosphorus oxychloride.[3]

Materials:

-

5-bromo-6-azauracil

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

N,N-diethylaniline

-

Carbon tetrachloride (CCl₄)

Procedure:

-

To a suspension of 18 g (93.75 mmol) of 5-bromo-6-azauracil in 150 ml of phosphorus oxychloride, add 39.2 g (188 mmol) of phosphorus pentachloride and 38 ml (240 mmol) of N,N-diethylaniline.

-

The reaction mixture is stirred at 120 °C for 5 hours.

-

After the reaction is complete, the excess solvent is removed by evaporation.

-

The residue is extracted several times with carbon tetrachloride.

-

The solvent from the combined extracts is evaporated, yielding an oily residue.

-

The oily residue is solidified by cooling in a refrigerator to yield this compound. The reported yield is approximately 78%.[3]

This compound is highly reactive towards nucleophiles due to the electron-withdrawing nature of the nitrogen atoms and chlorine substituents. This allows for the sequential substitution of the chlorine atoms. A general protocol, adapted from procedures for the related 2,4,6-trichloro-1,3,5-triazine, is as follows.[6]

Materials:

-

This compound

-

Nucleophile (e.g., amine, alcohol, thiol)

-

Base (e.g., Diisopropylethylamine - DIEA)

-

Solvent (e.g., Dichloromethane - DCM)

Procedure for Monosubstitution:

-

Dissolve this compound in DCM and cool the solution to 0 °C.

-

Add the nucleophile (1 equivalent) to the stirring solution.

-

Add DIEA (1 equivalent) dropwise.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash with water to remove salts.

-

The organic layer is dried and the solvent evaporated to yield the monosubstituted product.

Further substitutions can be achieved by reacting the monosubstituted product with a second nucleophile, often at a higher temperature (e.g., room temperature or gentle heating).

Role in Drug Development and Signaling Pathways

This compound itself is not known to be directly involved in biological signaling pathways. Instead, its significance in drug development lies in its utility as a scaffold for the synthesis of a diverse range of bioactive molecules.[7] The reactivity of the chlorine atoms allows for the introduction of various functional groups, leading to the creation of libraries of compounds for screening against different biological targets.

Derivatives of the 1,2,4-triazine core have been investigated for a variety of therapeutic applications, and some have been shown to interact with specific signaling pathways:

-

Adenosine A₂A Receptor Antagonists: Certain 1,2,4-triazine derivatives have been identified as potent and selective antagonists of the adenosine A₂A receptor, which is a target for the treatment of Parkinson's disease.[8]

-

NLRP3 Inflammasome Inhibition: Novel 1,2,4-triazine derivatives have been developed as inhibitors of the NLRP3 inflammasome, which is implicated in a range of inflammatory diseases.[9]

-

Hedgehog Signaling Pathway Inhibition: Fused 1,2,4-triazine derivatives have been explored as inhibitors of the hedgehog signaling pathway, which is often dysregulated in cancer.

-

Anticancer Agents: The 1,2,4-triazine scaffold is a cornerstone in the design of novel anticancer agents, including inhibitors of Focal Adhesion Kinase (FAK).[7]

References

- 1. This compound | C3Cl3N3 | CID 12262403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 873-41-6 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 7. This compound | 873-41-6 | Benchchem [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of trichloro-1,2,4-triazine

An In-depth Technical Guide to Trichloro-1,2,4-triazine

Introduction

Trichloro-1,2,4-triazine is a halogenated heterocyclic compound featuring a six-membered ring with three nitrogen atoms and three chlorine substituents. Its chemical structure, characterized by an electron-deficient aromatic system, renders it a highly reactive and versatile building block in organic synthesis. The presence of three chlorine atoms makes the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled and sequential introduction of various functional groups.[1] This property has made it a valuable intermediate in the synthesis of a diverse range of substituted 1,2,4-triazine derivatives, which are explored for applications in medicinal chemistry, agrochemicals, and materials science.[2] This guide provides a comprehensive overview of the physical and chemical properties, reactivity, and key experimental protocols related to trichloro-1,2,4-triazine for researchers and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of 3,5,6-trichloro-1,2,4-triazine are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 873-41-6 | [4][5] |

| Molecular Formula | C₃Cl₃N₃ | [3][4][6] |

| Molecular Weight | 184.41 g/mol | [3][4][6] |

| Appearance | Oily residue that solidifies upon cooling | [7] |

| Melting Point | 57-60 °C | [7] |

| SMILES | C1(=C(N=NC(=N1)Cl)Cl)Cl | [3] |

| InChI | InChI=1S/C3Cl3N3/c4-1-2(5)8-9-3(6)7-1 | [3] |

| LogP | 1.8318 | [4] |

| Topological Polar Surface Area (TPSA) | 38.67 Ų | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Chemical Reactivity and Mechanisms

The reactivity of trichloro-1,2,4-triazine is dominated by the electrophilic nature of its carbon atoms, which is a direct consequence of the electron-withdrawing effects of both the ring nitrogen atoms and the chlorine substituents.[1]

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for trichloro-1,2,4-triazine is nucleophilic aromatic substitution (SNAr).[1] This reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks an electron-deficient carbon atom, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] In the second step, aromaticity is restored by the elimination of a chloride ion.[8]

A key feature of the related 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is that the three chlorine atoms can be substituted sequentially by controlling the reaction temperature.[9] The first substitution typically occurs at low temperatures (0–5 °C), the second at room temperature, and the third requires elevated temperatures (above 60 °C).[10] This is because each substitution adds a less electronegative group to the ring, reducing the electrophilicity of the remaining carbon atoms and thus decreasing the reactivity towards subsequent substitutions.[9] This principle of sequential, temperature-controlled substitution is a powerful tool in combinatorial chemistry and drug design.[11][12]

Inverse Electron-Demand Diels-Alder Reactions

As an electron-deficient system, trichloro-1,2,4-triazine can participate in inverse electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles, such as alkenes and dienes.[13] In this type of cycloaddition, the triazine acts as the diene. The initial [4+2] cycloaddition product is typically unstable and undergoes a retro-Diels-Alder reaction, losing a molecule of nitrogen (N₂) to form a dihydropyridine intermediate. This intermediate can then rearomatize to a substituted pyridine derivative.[13] This reactivity provides a synthetic route to highly functionalized pyridine rings.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported synthesis.[5][7]

-

Materials:

-

5-bromo-6-azauracil (18 g, 93.75 mmol)

-

Phosphorus oxychloride (150 ml)

-

Phosphorus pentachloride (39.2 g, 188 mmol)

-

N,N-diethylaniline (38 ml, 240 mmol)

-

Carbon tetrachloride

-

-

Procedure:

-

To a suspension of 5-bromo-6-azauracil in phosphorus oxychloride, add phosphorus pentachloride and N,N-diethylaniline.

-

Heat the mixture with stirring at 120°C for 5 hours.

-

After the reaction period, cool the mixture and evaporate the excess solvent under reduced pressure.

-

Extract the resulting residue multiple times with carbon tetrachloride.

-

Combine the organic extracts and evaporate the solvent to yield an oily residue.

-

Place the residue in a refrigerator to induce solidification.

-

The expected yield of this compound is approximately 13 g (78%).[7]

-

General Protocol for Monosubstitution (First Chlorine)

This protocol is based on methodologies for the analogous 2,4,6-trichloro-1,3,5-triazine.[8][12]

-

Materials:

-

Trichloro-1,2,4-triazine (1.0 eq)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Nucleophile (e.g., an amine, alcohol, or thiol) (1.0 eq)

-

Base (e.g., Diisopropylethylamine - DIEA) (1.0 eq)

-

-

Procedure:

-

Dissolve trichloro-1,2,4-triazine in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Add the desired nucleophile (1.0 eq) to the stirring solution.

-

Add the base (1.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30-60 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash with water to remove base salts.

-

Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the monosubstituted product.

-

Applications in Drug Development

The 1,2,4-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[14][15] While trichloro-1,2,4-triazine is primarily a reactive intermediate, the derivatives synthesized from it have shown significant therapeutic potential.

-

Kinase Inhibitors: Many 1,2,4-triazine derivatives have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer.[15] By targeting specific kinases, these compounds can interfere with signaling pathways essential for tumor growth and survival.[15]

-

Antimicrobial Agents: The 1,2,4-triazine core is found in antibiotics such as Ceftriaxone, which contains a 1,2,4-triazinone moiety and exhibits broad-spectrum antibacterial activity.[15]

-

Antifungal Agents: Derivatives are being investigated for their ability to inhibit enzymes like lanosterol 14-demethylase (CYP51) in Candida albicans, a key target for antifungal drugs.[16]

-

Antiviral and Antiparasitic Activity: Various compounds based on this scaffold have been screened for activity against viruses like HIV and parasites responsible for diseases like leishmaniasis.[2][14]

Safety and Handling

Trichloro-1,2,4-triazine is a reactive chemical and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[17] Handling should be performed in a well-ventilated area or a chemical fume hood.[17][18]

-

Inhalation/Contact: Avoid breathing dust, vapors, or mist.[17] Avoid contact with skin and eyes.[17] In case of contact, wash the affected area thoroughly with soap and water.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents.[20]

-

Spills: In case of a spill, contain the material using an inert absorbent (e.g., sand, earth) and dispose of it in accordance with local regulations.[21] Do not use combustible materials like sawdust.[21]

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[17] Firefighters should wear self-contained breathing apparatus.[17]

References

- 1. This compound | 873-41-6 | Benchchem [benchchem.com]

- 2. ijpsr.info [ijpsr.info]

- 3. This compound | C3Cl3N3 | CID 12262403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 873-41-6 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. daneshyari.com [daneshyari.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 13. Diels–Alder reactions of trichloro-1,2,4-triazine: intramolecular additions with 1,5 and 1,6 dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemicalbook.com [chemicalbook.com]

- 18. echemi.com [echemi.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3,5,6-Trichloro-1,2,4-triazine (CAS No. 873-41-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5,6-trichloro-1,2,4-triazine, a highly reactive heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and core reactivity, with a particular focus on its role as a versatile building block for the development of novel therapeutic agents. Experimental protocols for its synthesis and key reactions are provided, alongside visualizations of its chemical behavior and its relevance in targeting cancer-related signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound characterized by a triazine core substituted with three chlorine atoms. These electron-withdrawing groups render the triazine ring highly electrophilic, which is the basis of its utility in chemical synthesis.[1]

| Property | Value | Source |

| CAS Number | 873-41-6 | [1][2][3][4] |

| Molecular Formula | C₃Cl₃N₃ | [2][3][4] |

| Molecular Weight | 184.41 g/mol | [2][3][4] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | 57-60 °C | [5] |

| Boiling Point | ~337.3 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.8 ± 0.1 g/cm³ (Predicted) | N/A |

| Flash Point | 188.2 ± 14.3 °C (Predicted) | N/A |

| InChI Key | YHKUFWFVZIIVDL-UHFFFAOYSA-N | [2] |

Solubility

| Solvent | Predicted Qualitative Solubility |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Tetrahydrofuran | Soluble |

| Methanol | Moderately Soluble |

| Carbon Tetrachloride | Soluble (used in synthesis workup)[5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of experimental spectra is not widely published, the following data has been reported or can be predicted.

| Spectroscopy | Data | Source |

| ¹³C NMR | δ (ppm): 160.8 (C3), 157.0 (C5), 154.7 (C6) | |

| ¹H NMR | No protons present in the molecule. | N/A |

| IR Spectrum | Data not available. Characteristic peaks for C-Cl and C=N stretching are expected. | N/A |

| Mass Spectrum | Data not available. The molecular ion peak (M+) and isotopic pattern characteristic of three chlorine atoms are expected. | N/A |

Synthesis and Reactivity

Synthesis

This compound can be synthesized from 5-bromo-6-azauracil. The protocol involves the reaction with phosphorus pentachloride and N,N-diethylaniline in phosphorus oxychloride.[5]

-

To a solution of 18 g (93.75 mmol) of 5-bromo-6-azauracil in 150 ml of phosphorus oxychloride, add 39.2 g (188 mmol) of phosphorus pentachloride and 38 ml (240 mmol) of N,N-diethylaniline.

-

Stir the mixture at 120 °C for 5 hours.

-

After the reaction is complete, evaporate the excess solvent under reduced pressure.

-

Extract the residue several times with carbon tetrachloride.

-

Evaporate the solvent from the combined extracts to yield an oily residue.

-

Solidify the residue by cooling in a refrigerator.

-

The expected yield of this compound is approximately 13 g (78%).

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The key to the synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the 1,2,4-triazine ring, exacerbated by the three chlorine atoms, facilitates the sequential displacement of the chlorine atoms by a variety of nucleophiles, such as amines, alcohols, and thiols.[1]

The reactivity of the chlorine atoms is not uniform. The chlorine at the 5-position is the most reactive, followed by the chlorine at the 3-position, and finally the one at the 6-position. This differential reactivity allows for controlled, stepwise substitution by carefully managing reaction conditions, particularly temperature. Generally, the first substitution can be achieved at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third at elevated temperatures.[9]

The following is a general protocol for the stepwise substitution of chlorine atoms on a trichlorotriazine ring with an amine nucleophile, which can be adapted for this compound.

Step 1: Monosubstitution

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., THF, acetone) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of the amine nucleophile (1 equivalent) in the same solvent dropwise.

-

Add a base, such as potassium carbonate or N,N-diisopropylethylamine (DIEA) (1 equivalent), to the reaction mixture.

-

Stir the reaction at 0 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the monosubstituted product.

Step 2: Disubstitution

-

Dissolve the monosubstituted product from Step 1 (1 equivalent) in a suitable solvent.

-

Add the second amine nucleophile (1 equivalent) and a base (1 equivalent).

-

Stir the reaction at room temperature for 24 hours, monitoring by TLC.

-

Work up the reaction as described in Step 1 to isolate the disubstituted product.

Step 3: Trisubstitution

-

Dissolve the disubstituted product from Step 2 (1 equivalent) in a suitable solvent.

-

Add the third amine nucleophile (1 equivalent) and a base (1 equivalent).

-

Heat the reaction mixture at an elevated temperature (e.g., reflux), monitoring by TLC.

-

Work up the reaction as described in Step 1 to obtain the fully substituted triazine.

Applications in Drug Development

The 1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This compound serves as a key starting material for the synthesis of these bioactive molecules, particularly in the development of anticancer and antimicrobial agents.[1]

Focal Adhesion Kinase (FAK) Inhibitors

A significant application of 1,2,4-triazine derivatives is in the development of inhibitors for Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is overexpressed in many types of cancer and plays a crucial role in tumor cell proliferation, survival, migration, and angiogenesis. By inhibiting FAK, it is possible to disrupt these cancer-promoting signaling pathways. The 1,2,4-triazine core can act as a bioisostere for other heterocyclic systems, such as pyrimidine, in the design of potent FAK inhibitors.[1]

The FAK signaling pathway is a complex network of protein interactions that is initiated by signals from the extracellular matrix via integrins. Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. This leads to the phosphorylation of other residues on FAK and the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which ultimately promote cell survival and proliferation. Small molecule inhibitors targeting the kinase domain of FAK can block these downstream effects.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | GHS Code |

| Harmful if swallowed | H302 |

| Causes severe skin burns and eye damage | H314 |

| May cause an allergic skin reaction | H317 |

| Causes serious eye irritation | H319 |

| Harmful if inhaled | H332 |

It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials. For research use only. Not for human or veterinary use.[1]

References

- 1. This compound | 873-41-6 | Benchchem [benchchem.com]

- 2. This compound | C3Cl3N3 | CID 12262403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 2-(4’-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine(Triazine A) - Allucid, Inc. [allucid.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

3,5,6-Trichloro-1,2,4-triazine: An In-depth Technical Guide for Heterocyclic Scaffolding in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5,6-trichloro-1,2,4-triazine, a highly reactive and versatile heterocyclic building block. Its utility in the synthesis of diverse molecular architectures makes it a valuable tool in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and reactivity, with a focus on its application as a foundational scaffold in the development of novel therapeutics.

Core Properties of this compound

This compound is a crystalline solid at room temperature. The presence of three electron-withdrawing chlorine atoms and three nitrogen atoms within the six-membered ring renders the carbon atoms highly electrophilic, making the molecule susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a synthetic building block.

| Property | Value |

| CAS Number | 873-41-6 |

| Molecular Formula | C₃Cl₃N₃ |

| Molecular Weight | 184.41 g/mol |

| Appearance | Solid |

| Melting Point | 57-60 °C |

| Boiling Point | 337.3 ± 45.0 °C at 760 mmHg |

| Density | 1.8 ± 0.1 g/cm³ |

Below is a diagram illustrating the basic structure of this compound.

Caption: Molecular structure of this compound.

Synthesis of the this compound Core

The primary route for the synthesis of this compound involves the reaction of 5-bromo-6-azauracil with phosphorus pentachloride and N,N-diethylaniline in phosphorus oxychloride.[1][2]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

5-bromo-6-azauracil (18 g, 93.75 mmol)

-

Phosphorus oxychloride (150 ml)

-

Phosphorus pentachloride (39.2 g, 188 mmol)

-

N,N-diethylaniline (38 ml, 240 mmol)

-

Carbon tetrachloride

Procedure:

-

To a suspension of 5-bromo-6-azauracil (18 g, 93.75 mmol) in phosphorus oxychloride (150 ml), add phosphorus pentachloride (39.2 g, 188 mmol) and N,N-diethylaniline (38 ml, 240 mmol).

-

Stir the mixture at 120 °C for 5 hours.

-

After the reaction is complete, evaporate the excess solvent under reduced pressure.

-

Extract the residue multiple times with carbon tetrachloride.

-

Evaporate the solvent from the combined extracts to yield an oily residue.

-

Solidify the residue by cooling in a refrigerator.

-

The typical yield of this compound is approximately 13 g (78%).[1]

The following diagram outlines the workflow for the synthesis of the triazine core.

References

Spectral Analysis of 3,5,6-Trichloro-1,2,4-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the highly reactive heterocyclic compound, 3,5,6-Trichloro-1,2,4-triazine. Due to its utility as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents, a thorough understanding of its structural and spectroscopic properties is paramount. This document summarizes available and predicted spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provides detailed experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon framework of a molecule. For this compound, which lacks protons, ¹³C NMR is the primary NMR method for structural characterization.

¹³C NMR Spectral Data

A ¹³C NMR spectrum has been reported for this compound. The chemical shifts are indicative of the electron-deficient nature of the triazine ring, further influenced by the three chlorine substituents.

Table 1: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| C3 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

Note: While a spectrum is available, specific peak assignments for the individual carbon atoms (C3, C5, and C6) are not explicitly provided in the available data. The electron-withdrawing effects of the nitrogen and chlorine atoms would place these signals in the downfield region of the spectrum, likely between 150-170 ppm.

Experimental Protocol for ¹³C NMR

The following provides a generalized protocol for obtaining a ¹³C NMR spectrum of this compound.

-

Instrumentation: A high-field NMR spectrometer, such as a Bruker HX-90 or a more modern equivalent (e.g., Bruker Avance series operating at 100 MHz or higher for ¹³C), is recommended.

-

Sample Preparation:

-

Accurately weigh 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical due to the potential for low solubility of triazine derivatives.

-

Once fully dissolved, transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Spectrometer Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Spectral Width: A spectral width of approximately 0 to 200 ppm is typically sufficient.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the carbon nuclei.

-

Number of Scans: 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Temperature: The experiment is typically run at room temperature (298 K).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Apply a baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals and pick the peaks.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is expected to be characterized by vibrations of the triazine ring and the carbon-chlorine bonds.

Expected IR Absorption Bands

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 1550 - 1450 | C=N stretching (triazine ring) | Medium to Strong |

| 1400 - 1200 | C-N stretching (triazine ring) | Medium to Strong |

| 850 - 750 | C-Cl stretching | Strong |

| ~800 | Ring bending (out-of-plane) | Medium |

Experimental Protocol for FT-IR

The following protocol is suitable for acquiring an FT-IR spectrum of a solid sample like this compound.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Sample Preparation (Nujol Mull Method):

-

Grind a small amount of the sample to a fine powder in a mortar and pestle.

-

Add a few drops of Nujol (mineral oil) and continue to grind to create a smooth paste.

-

Spread a thin film of the mull between two KBr or NaCl plates.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates with Nujol).

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Expected Mass Spectrum Data

For this compound (C₃Cl₃N₃), the mass spectrum obtained by electron ionization (EI) is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 183, 185, 187, 189 | [M]⁺ | Molecular ion cluster. The isotopic pattern will be characteristic of a molecule containing three chlorine atoms. |

| 148, 150, 152 | [M - Cl]⁺ | Fragment resulting from the loss of a chlorine atom. |

| 113, 115 | [M - 2Cl]⁺ | Fragment resulting from the loss of two chlorine atoms. |

| 85 | [C₂N₃]⁺ | Possible fragment from ring cleavage. |

| 62 | [C₂N₂]⁺ | Further fragmentation. |

Note: The relative intensities of the isotopic peaks in the molecular ion cluster will depend on the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl).

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining an electron ionization mass spectrum of this compound.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Introduction:

-

Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube, which is then inserted directly into the ion source. The sample is heated to induce vaporization.

-

Gas Chromatography (GC): The sample is dissolved in a volatile solvent and injected into the GC. The compound is separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

-

-

Mass Spectrometer Parameters (EI):

-

Ionization Energy: Typically 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Range: A scan range of m/z 40-300 would be appropriate.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern of chlorine-containing fragments is a key diagnostic feature.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

An In-depth Technical Guide to the Safety, Handling, and Storage of 3,5,6-Trichloro-1,2,4-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 3,5,6-Trichloro-1,2,4-triazine, a key building block in synthetic organic chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₃Cl₃N₃ | [1] |

| Molecular Weight | 184.41 g/mol | [1][2][3][4][5] |

| CAS Number | 873-41-6 | [1][3][5] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 57-60 °C | [5] |

| Boiling Point | ~337.3 °C at 760 mmHg (Predicted) | |

| Solubility | Hydrolyzes in water | [6] |

| Purity | ≥95% | [1] |

Hazard Identification and Classification

This compound is a hazardous substance and requires careful handling. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Pictogram | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 1B/2) | GHS05 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 1/2A) | GHS05 | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Acute Toxicity, Dermal (Category 4) | GHS07 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation (Category 4) | GHS07 | H332: Harmful if inhaled |

| Skin Sensitization (Category 1) | GHS07 | H317: May cause an allergic skin reaction |

| Corrosive to Metals (Category 1) | GHS05 | H290: May be corrosive to metals |

Note: The specific hazard statements may vary slightly between suppliers.[2][7]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimize exposure risks.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant laboratory coat.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.

-

-

Respiratory Protection: If working outside a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

General Hygiene Practices

-

Avoid inhalation of dust, fumes, gas, mist, or vapors.[7]

-

Avoid contact with skin and eyes.[7]

-

Do not eat, drink, or smoke in laboratory areas.

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.

-

Contaminated clothing should be removed and laundered before reuse.

Storage Requirements

Proper storage is essential to maintain the stability and purity of this compound and to prevent hazardous situations.

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage at -20°C.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress. |

| Container | Keep container tightly sealed in a dry and well-ventilated place. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and moisture. |

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup:

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

For large spills, contact your institution's environmental health and safety department.

-

Experimental Protocols

While specific experimental protocols for determining the safety data of this compound are not publicly available, the following are general methodologies that are typically employed for such assessments.

Acute Oral Toxicity Testing

Acute oral toxicity is often determined using methods outlined by the Organisation for Economic Co-operation and Development (OECD), such as OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[8][9][10][11]

General Procedure (Adapted from OECD Guidelines):

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) are used.[12]

-

Dose Administration: The test substance is administered orally by gavage in a single dose.[12] The dose levels are selected based on a preliminary sighting study.

-

Observation: Animals are observed for signs of toxicity and mortality for a period of at least 14 days.[10] Observations include changes in skin, fur, eyes, and behavior.

-

Data Analysis: The number of mortalities at different dose levels is recorded to determine the LD50 (Lethal Dose, 50%) or to classify the substance according to its toxicity.[8]

Determination of Thermal Decomposition Products

Thermogravimetric Analysis (TGA) coupled with a gas analysis technique such as Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) is a common method to identify thermal decomposition products.

General Procedure:

-

A small sample of the compound is placed in a TGA instrument.

-

The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).

-

The TGA measures the mass loss of the sample as a function of temperature.

-

The gases evolved during decomposition are simultaneously analyzed by FTIR or MS to identify their chemical structures. This allows for the determination of the decomposition pathway and the hazardous gases that may be produced in a fire.[13][14]

Visualizations

The following diagrams illustrate key logical workflows for the safe handling and emergency response related to this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C3Cl3N3 | CID 12262403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 784. The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. scribd.com [scribd.com]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ijirt.org [ijirt.org]

- 14. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on the 1,2,4-Triazine Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory properties.[1][2][3] A key synthetic strategy for the functionalization and diversification of the 1,2,4-triazine ring is the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the 1,2,4-triazine ring, caused by the presence of three nitrogen atoms, facilitates the attack of nucleophiles, making SNAr a powerful tool for the synthesis of novel drug candidates.[4]

These application notes provide an overview of SNAr reactions on the 1,2,4-triazine ring, including detailed protocols for reactions with various nucleophiles, a summary of quantitative data, and graphical representations of reaction mechanisms and workflows.

General Principles of SNAr on 1,2,4-Triazines

The SNAr reaction on a 1,2,4-triazine ring typically proceeds through a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom of the triazine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, a leaving group, typically a halide or another suitable group, is eliminated, restoring the aromaticity of the ring.

The reactivity of the 1,2,4-triazine ring towards nucleophilic attack can be influenced by several factors:

-

Leaving Group: The nature of the leaving group is crucial. Good leaving groups, such as halides (Cl, Br) or sulfonyl groups, facilitate the reaction.

-

Substituents on the Triazine Ring: Electron-withdrawing groups on the triazine ring can enhance its electrophilicity and increase the rate of nucleophilic attack.

-

Nucleophile: The strength and nature of the nucleophile play a significant role. A wide range of O-, N-, S-, and C-nucleophiles can be employed.

-

Reaction Conditions: Solvent, temperature, and the presence of a base are critical parameters that need to be optimized for efficient substitution.

Applications in Drug Discovery

The versatility of the SNAr reaction on the 1,2,4-triazine core has been extensively exploited in the development of novel therapeutic agents. By introducing various substituents, the physicochemical and pharmacological properties of the resulting molecules can be fine-tuned to achieve desired biological activities.

-

Kinase Inhibitors: Many 1,2,4-triazine derivatives synthesized via SNAr have shown potent inhibitory activity against various kinases, which are key targets in cancer therapy.[1][4][5]

-

Anticancer Agents: The ability to readily introduce diverse chemical moieties has led to the discovery of 1,2,4-triazine-based compounds with significant antiproliferative activity against various cancer cell lines.[3][6][7][8]

-

Antiviral Agents: SNAr chemistry has been instrumental in the synthesis of 1,2,4-triazine nucleosides and other derivatives with promising antiviral activity.[9][10][11][12]

Experimental Protocols

This section provides detailed experimental protocols for the SNAr reaction on the 1,2,4-triazine ring with different classes of nucleophiles.

Protocol 1: Substitution with N-Nucleophiles (Amines)

This protocol describes the reaction of a chloro-1,2,4-triazine with an amine.

Materials:

-

Substituted 3-chloro-1,2,4-triazine

-

Amine (e.g., morpholine, piperidine, aniline)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN))

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 3-chloro-1,2,4-triazine (1.0 equivalent).

-

Dissolve the starting material in a suitable anhydrous solvent.

-

Add the amine (1.0-1.2 equivalents) to the solution.

-

Add the base (K₂CO₃ or DIPEA, 1.5-2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Substitution with O-Nucleophiles (Alkoxides)

This protocol details the reaction of a cyano-1,2,4-triazine with an alcohol to form an alkoxy-1,2,4-triazine.[6]

Materials:

-

Substituted 1,2,4-triazine-5-carbonitrile

-

Alcohol (e.g., methanol, ethanol, propanol)

-

Standard glassware

-

Magnetic stirrer and heating mantle

Procedure: [6]

-

In a round-bottom flask, mix the 1,2,4-triazine-5-carbonitrile (1.0 equivalent) and the desired alcohol (1.25 equivalents).

-

Stir the mixture at 150 °C for 10 hours under an argon atmosphere.

-

Cool the reaction mixture to room temperature.

-

Purify the resulting product by column chromatography on silica gel.

Protocol 3: Substitution with S-Nucleophiles (Thiols)

This protocol describes the reaction of a chloro-1,2,4-triazine with a thiol.

Materials:

-

Substituted 3-chloro-1,2,4-triazine

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), THF)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 equivalents) and dissolve it in the anhydrous solvent.

-

Cool the solution to 0 °C and add the base portion-wise to form the thiolate.

-

After stirring for 15-30 minutes, add a solution of the substituted 3-chloro-1,2,4-triazine (1.0 equivalent) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Substitution with C-Nucleophiles (Grignard Reagents)

This protocol outlines the reaction of a 1,2,4-triazine 4-oxide with a Grignard reagent.[1]

Materials:

-

Substituted 1,2,4-triazine 4-oxide

-

Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide)

-

Anhydrous solvent (e.g., THF, Diethyl ether)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer

Procedure: [1]

-

To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve the 1,2,4-triazine 4-oxide (1.0 equivalent) in the anhydrous solvent.

-

Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

-

Add the Grignard reagent (1.1-1.5 equivalents) dropwise via the dropping funnel.

-

Stir the reaction mixture at the same temperature for a specified time, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The intermediate σH-adduct can be aromatized by dehydrogenation (e.g., with an oxidizing agent like DDQ) or dehydration (if a hydroxyl group is present) to yield the substituted 1,2,4-triazine.

-

Purify the final product by column chromatography.

Data Presentation

The following tables summarize quantitative data for representative SNAr reactions on the 1,2,4-triazine ring.

Table 1: SNAr with N-Nucleophiles

| Entry | 1,2,4-Triazine Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |

| 1 | 3-chloro-5,6-diphenyl-1,2,4-triazine | Morpholine | K₂CO₃ | THF | Reflux | 6 | 3-morpholino-5,6-diphenyl-1,2,4-triazine | 85 | |

| 2 | 3-chloro-5,6-diphenyl-1,2,4-triazine | Piperidine | K₂CO₃ | THF | Reflux | 6 | 3-piperidino-5,6-diphenyl-1,2,4-triazine | 82 | [15] |

| 3 | 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine | Morpholine | DIPEA | THF | RT | 12 | 4-chloro-N-(2-chlorophenyl)-6-morpholino-1,3,5-triazin-2-amine | 92 |

Table 2: SNAr with O-Nucleophiles

| Entry | 1,2,4-Triazine Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |

| 1 | 3,6-diphenyl-1,2,4-triazine-5-carbonitrile | n-Butanol | - | Neat | 150 | 10 | 5-butoxy-3,6-diphenyl-1,2,4-triazine | 75 | [6] |

| 2 | 3-phenyl-1,2,4-triazine-5-carbonitrile | n-Hexanol | - | Neat | 150 | 10 | 5-(hexyloxy)-3-phenyl-1,2,4-triazine | 72 | [6] |

Table 3: SNAr with S-Nucleophiles

| Entry | 1,2,4-Triazine Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |

| 1 | 3-chloro-5,6-diphenyl-1,2,4-triazine | Thiophenol | NaH | DMF | RT | 4 | 3-(phenylthio)-5,6-diphenyl-1,2,4-triazine | 90 | N/A |

| 2 | 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | 2-bromoacetophenone | Et₃N | Ethanol | Reflux | 3 | 4-amino-6-methyl-3-(2-oxo-2-phenylethylthio)-1,2,4-triazin-5(4H)-one | 88 | N/A |

Table 4: SNAr with C-Nucleophiles

| Entry | 1,2,4-Triazine Substrate | Nucleophile | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |

| 1 | 3,6-diphenyl-1,2,4-triazine 4-oxide | Phenylmagnesium bromide | THF | 0 | 2 | 3,5,6-triphenyl-1,2,4-triazine | 78 | [1] |

| 2 | 3-phenyl-1,2,4-triazine 4-oxide | Methylmagnesium bromide | THF | 0 | 2 | 5-methyl-3-phenyl-1,2,4-triazine | 65 | [1] |

(Note: "N/A" indicates that a specific reference for this exact transformation was not found in the provided search results, but the reaction is based on general principles of SNAr on triazines.)

Mandatory Visualization

Reaction Mechanism and Experimental Workflow

References

- 1. Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity [mdpi.com]

- 8. Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antiviral, DFT and molecular docking studies of some novel 1,2,4-triazine nucleosides as potential bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: 3,5,6-Trichloro-1,2,4-triazine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,6-Trichloro-1,2,4-triazine is a highly reactive heterocyclic compound that serves as a versatile building block in organic synthesis. Its electron-deficient triazine core, substituted with three chlorine atoms, makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various functional groups, enabling the synthesis of a diverse array of substituted 1,2,4-triazine derivatives. These derivatives have garnered significant interest in medicinal chemistry and drug discovery, with applications as inhibitors of key signaling proteins such as Focal Adhesion Kinase (FAK) and Pyruvate Dehydrogenase Kinase (PDK), demonstrating potential as anticancer and antiangiogenic agents. This document provides detailed application notes, experimental protocols, and data for the utilization of this compound in the synthesis of bioactive molecules.

Introduction

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This compound is a key starting material for accessing this scaffold. The differential reactivity of the three chlorine atoms allows for controlled, stepwise substitution by various nucleophiles, including amines, alkoxides, and thiolates. This feature is crucial for the construction of complex molecules with defined substitution patterns, a critical aspect of structure-activity relationship (SAR) studies in drug development. Research has highlighted the potential of 1,2,4-triazine derivatives as potent inhibitors of cancer-related enzymes, underscoring the importance of this compound as a foundational molecule in the synthesis of novel therapeutic agents.

Key Applications

-

Scaffold for Kinase Inhibitors: this compound is a precursor for the synthesis of FAK and PDK1 inhibitors, which are crucial targets in cancer therapy. The triazine core acts as a scaffold to which various substituents can be attached to optimize binding to the kinase active site.

-

Anticancer and Antitumor Agents: Derivatives of 1,2,4-triazine have shown efficacy against several cancer cell lines, including glioblastoma and colon cancer.

-

Antimicrobial Agents: The 1,2,4-triazine nucleus is also a key component in the development of new antimicrobial compounds. The biological activity is highly dependent on the nature of the substituents on the triazine core.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 5-bromo-6-azauracil.

Materials:

-

5-Bromo-6-azauracil

-

Phosphorus oxychloride (POCl3)

-

Phosphorus pentachloride (PCl5)

-

N,N-diethylaniline

-

Carbon tetrachloride (CCl4)

Procedure:

-

To a suspension of 18 g (93.75 mmol) of 5-bromo-6-azauracil in 150 ml of phosphorus oxychloride, add 39.2 g (188 mmol) of phosphorus pentachloride and 38 ml (240 mmol) of N,N-diethylaniline.

-

Heat the mixture to 120°C and stir for 5 hours.

-

After cooling, evaporate the excess solvent under reduced pressure.

-

Extract the residue multiple times with carbon tetrachloride.

-

Evaporate the solvent from the combined extracts to obtain an oily residue.

-

Store the residue in a refrigerator to induce solidification.

-

The typical yield of this compound is approximately 13 g (78%).

Protocol 2: General Procedure for Monosubstitution of this compound with Amines

This protocol outlines a general method for the regioselective monosubstitution of this compound with a primary or secondary amine. The regioselectivity of the first substitution is crucial for subsequent derivatization. While specific studies on the regioselectivity of this compound are not abundant, related 1,2,4-triazine systems suggest that the C5 position is often the most reactive towards nucleophilic attack.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve 1.0 equivalent of this compound in the chosen solvent and cool the solution to 0°C in an ice bath.

-

Add 1.0 equivalent of the desired amine to the solution.

-

Slowly add 1.1 equivalents of DIPEA to the reaction mixture.

-

Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash with water to remove the DIPEA salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Data Presentation

| Product | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3,6-dichloro-5-(dimethylamino)-1,2,4-triazine | Dimethylamine | - | - | - | - | - | |

| 3-amino-5,6-di(1H-indol-3-yl)-1,2,4-triazines | Aminoguanidine | n-Butanol | - | Reflux | 3 | 29-98 |

Note: Specific quantitative data for the direct substitution on this compound is limited in the provided search results. The table includes data for related 1,2,4-triazine syntheses to provide context.

Visualizations

Logical Workflow for Sequential Substitution

Caption: Sequential nucleophilic substitution on the 1,2,4-triazine core.

Focal Adhesion Kinase (FAK) Signaling Pathway

Caption: Simplified FAK signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a wide range of biologically active 1,2,4-triazine derivatives. Its utility in the construction of kinase inhibitors for cancer therapy highlights its importance in modern drug discovery. The provided protocols and data serve as a foundation for researchers to explore the rich chemistry of this heterocyclic scaffold and to develop novel therapeutic agents. Further investigation into the regioselectivity of nucleophilic substitution on the this compound core is warranted to enable even more precise control over the synthesis of complex, multi-substituted derivatives.

Application Notes and Protocols: 3,5,6-Trichloro-1,2,4-triazine in the Synthesis of Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties. The highly reactive nature of 3,5,6-trichloro-1,2,4-triazine makes it a versatile starting material for the synthesis of diverse libraries of substituted 1,2,4-triazine derivatives. The three chlorine atoms on the triazine ring are susceptible to sequential nucleophilic substitution, allowing for the introduction of various pharmacophores to modulate biological activity and target specific cancer-related pathways. This document provides an overview of the application of this compound in the synthesis of anticancer agents, including detailed experimental protocols and quantitative data for representative compounds.

Reactivity and Synthetic Utility

This compound serves as a key building block for the synthesis of substituted 1,2,4-triazines primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the 1,2,4-triazine ring, further activated by the three chlorine atoms, facilitates the displacement of chlorides by a variety of nucleophiles, such as amines, alcohols, and thiols. The reactivity of the chlorine atoms can be modulated by reaction conditions, allowing for a degree of regioselectivity in the substitutions.

While specific literature detailing the anticancer applications of derivatives synthesized directly from this compound is limited, the principles of its reactivity are analogous to the more extensively studied 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The stepwise substitution of the chlorine atoms on the triazine core is a common strategy to build molecular complexity and develop potent and selective anticancer agents.[1]

Synthesis of Anticancer Agents: General Workflow

The general workflow for the synthesis of anticancer agents utilizing a trichlorotriazine core involves a stepwise nucleophilic substitution strategy.

Caption: General workflow for the synthesis of trisubstituted 1,2,4-triazine anticancer agents.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various 1,2,4-triazine derivatives, highlighting their potential as therapeutic agents. While not all of these compounds were explicitly synthesized from this compound in the cited literature, they represent the types of structures that can be accessed and their corresponding biological activities.

Table 1: Cytotoxic Activity of 1,2,4-Triazin-6-one Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 13a | Various | Active at 10-5 M | [2] |

| Compound 6b | HCT-116 (Colon) | Significant Cytotoxicity | [2][3] |

| Compound 10 | MCF-7 (Breast) | 2.602 | [2] |

Table 2: Anticancer Activity of Imamine-1,3,5-triazine Derivatives (for structural analogy)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4f | MDA-MB-231 (Breast) | 6.25 | [4] |

| 4k | MDA-MB-231 (Breast) | 8.18 | [4] |

| Imatinib (Control) | MDA-MB-231 (Breast) | 35.50 | [4] |

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on a Trichlorotriazine Core

This protocol describes a general method for the sequential substitution of chlorine atoms on a trichlorotriazine ring with different nucleophiles. This method is adapted from procedures used for the synthesis of substituted 1,3,5-triazines and can be applied to this compound with appropriate optimization.[5]

Materials:

-

This compound

-

Nucleophile 1 (e.g., primary or secondary amine)

-

Nucleophile 2 (e.g., alcohol or thiol)

-

Nucleophile 3 (e.g., a different amine, alcohol, or thiol)

-

DIPEA (N,N-Diisopropylethylamine) or other suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

First Substitution:

-

Dissolve this compound (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add Nucleophile 1 (1 equivalent) to the stirred solution.

-

Slowly add DIPEA (1 equivalent) to the reaction mixture.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

-

Upon completion, wash the reaction mixture with water to remove the DIPEA salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the monosubstituted intermediate.

-

-

Second Substitution:

-

Dissolve the monosubstituted intermediate (1 equivalent) in anhydrous THF.

-

Add Nucleophile 2 (1.1 equivalents) followed by DIPEA (1.1 equivalents).

-

Stir the reaction at room temperature and monitor its progress by TLC. This step may require several hours to overnight.

-

Work-up the reaction as described in step 1 to isolate the disubstituted product.

-

-

Third Substitution:

-

Dissolve the disubstituted intermediate (1 equivalent) in a suitable solvent (e.g., THF or DMF).

-

Add Nucleophile 3 (1.2 equivalents) and DIPEA (1.2 equivalents).

-

The reaction may require heating (e.g., reflux) to proceed to completion. Monitor by TLC.

-

After completion, cool the reaction mixture and perform an appropriate work-up, which may include aqueous extraction and purification by silica gel column chromatography to yield the final trisubstituted 1,2,4-triazine.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized 1,2,4-triazine derivatives on cancer cell lines.[4]

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HCT-116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Synthesized 1,2,4-triazine compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Targeted Signaling Pathways

Derivatives of the 1,2,4-triazine scaffold have been shown to target various signaling pathways implicated in cancer progression. While specific pathways for compounds derived directly from this compound are not extensively documented, related triazine compounds have been shown to inhibit key enzymes such as Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[6][7]

Dihydrofolate Reductase (DHFR) Inhibition Pathway

DHFR is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleotides and ultimately DNA replication. Inhibition of DHFR leads to the depletion of tetrahydrofolate, disrupting DNA synthesis and causing cell death. Some 1,3,5-triazine derivatives have shown potent DHFR inhibitory activity.[6]

Caption: Inhibition of the DHFR pathway by a 1,2,4-triazine derivative.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition Pathway

EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers, making it an important therapeutic target. Certain 1,3,5-triazine derivatives have been identified as inhibitors of EGFR-tyrosine kinase.[7]

Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-triazine derivative.

Conclusion

This compound represents a valuable and highly reactive starting material for the synthesis of novel anticancer agents. The ability to perform sequential nucleophilic substitutions allows for the creation of a diverse range of compounds with the potential to target various cancer-related signaling pathways. The provided protocols offer a general framework for the synthesis and evaluation of these compounds. Further research into the specific applications of this compound in anticancer drug discovery is warranted to fully exploit its synthetic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]